4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Overview
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound used in scientific research. It has a molecular weight of 337.71 . The IUPAC name for this compound is 4-{[3-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H7ClF3NO3S . The InChI code is 1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 63-65°C . The compound’s density is not specified in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has been instrumental in various chemical syntheses and reactions. For instance, it has been used in the Dmap-Catalyzed Synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This process demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, yielding new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through reactions with benzenesulfonyl chlorides (Khashi, Davoodnia, & Chamani, 2014).
Similarly, the compound has been involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing its role in developing compounds with potential biological activities (Khalid et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, benzenesulfonyl chloride, a related compound, has been used for the colorimetric method for hippuric acid. This method involves a reaction where hippuric acid dissolved in pyridine produces a red-orange color, indicating its presence (Umberger & Fiorese, 1963).
Organic Chemistry Research
The reactivity of this compound extends to organic chemistry research as well. It has been used in the study of kinetics and mechanism of the pyridinolysis of benzenesulfonyl chlorides in methanol, providing valuable insights into the reaction mechanisms and kinetics (Hong, Koh, & Lee, 1999).
Biological and Medicinal Chemistry
In the field of biological and medicinal chemistry, derivatives of this compound have been explored for their potential antimicrobial activities. For instance, studies on the synthesis of N-Pyridin-3-yl-benzenesulfonamide and its antimicrobial activity have shown promising results against various bacterial strains (Ijuomah, Ike, & Obi, 2022).
Safety and Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYBQVWHDJJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670718 | |
Record name | 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874839-13-1 | |
Record name | 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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